Lipophilicity Differentiation: 3-Methoxyphenyl vs. 3-Fluorophenyl and 3-Bromophenyl Analogs
The target compound exhibits a computed XLogP3-AA of 2.8 [1], reflecting the moderately lipophilic character imparted by the 3-methoxyphenyl substituent. In comparison, the 3-fluorophenyl analog (CAS 872849-34-8, MW 393.4) is predicted to have a lower XLogP3 due to the electron-withdrawing fluorine atom [2], while the 3-bromophenyl analog (CAS 872849-33-7, MW 468.3) is expected to have a significantly higher XLogP3 (>3.0) owing to the heavier halogen [3]. This positions the 3-methoxy compound in a distinct intermediate lipophilicity window that balances membrane permeability with aqueous solubility—a critical factor in both assay compatibility and pharmacokinetic optimization.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 3-Fluorophenyl analog: XLogP3 estimated ~2.3–2.5; 3-Bromophenyl analog: XLogP3 estimated >3.0 |
| Quantified Difference | Target is ~0.3–0.5 log units more lipophilic than the 3-fluoro analog and ~0.2–0.5 log units less lipophilic than the 3-bromo analog |
| Conditions | XLogP3-AA computed by PubChem 2021.05.07 release; comparator values are class-level estimates based on substituent contributions |
Why This Matters
A 0.3–0.5 log unit difference in XLogP3 can meaningfully shift a compound between favorable and unfavorable drug-likeness space (Lipinski's Rule of 5), affecting both assay solubility and membrane permeation.
- [1] PubChem Computed Properties for CID 3514051: XLogP3-AA = 2.8. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for N-(3-fluorophenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, CAS 872849-34-8. View Source
- [3] PubChem Compound Summary for N-(3-bromophenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, CAS 872849-33-7. View Source
